molecular formula C9H9BrO2 B13022717 (S)-2-(3-Bromophenyl)propanoic acid

(S)-2-(3-Bromophenyl)propanoic acid

Cat. No.: B13022717
M. Wt: 229.07 g/mol
InChI Key: QLHMQZFTSIHQIT-LURJTMIESA-N
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Description

(S)-2-(3-Bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromophenyl)propanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method is the bromination of 3-phenylpropanoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylpropanoic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted phenylpropanoic acids.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include reduced phenylpropanoic acid derivatives.

Scientific Research Applications

(S)-2-(3-Bromophenyl)propanoic acid is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylacetic acid
  • 3-Bromobenzoic acid
  • 2-Bromophenylpropanoic acid

Uniqueness

(S)-2-(3-Bromophenyl)propanoic acid is unique due to its chiral nature and specific bromination pattern. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies. Its unique structure also allows for selective interactions with biological targets, making it useful in medicinal chemistry.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(2S)-2-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

QLHMQZFTSIHQIT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

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